molecular formula C16H16O2S B3148051 Propanoic acid, 3-[(diphenylmethyl)thio]- CAS No. 63547-34-2

Propanoic acid, 3-[(diphenylmethyl)thio]-

Cat. No.: B3148051
CAS No.: 63547-34-2
M. Wt: 272.4 g/mol
InChI Key: UPGWRBLQPLHELY-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(diphenylmethyl)thio]- is an organic compound characterized by the presence of a propanoic acid moiety attached to a diphenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(diphenylmethyl)thio]- typically involves the reaction of propanoic acid derivatives with diphenylmethylthiol. One common method is the nucleophilic substitution reaction where a halogenated propanoic acid derivative reacts with diphenylmethylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of propanoic acid, 3-[(diphenylmethyl)thio]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(diphenylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioether group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the diphenylmethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether under inert atmosphere.

    Substitution: Various nucleophiles such as alkoxides or amines; reactions are conducted in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Compounds with different nucleophilic groups replacing the diphenylmethylthio group.

Scientific Research Applications

Propanoic acid, 3-[(diphenylmethyl)thio]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(diphenylmethyl)thio]- involves its interaction with molecular targets through its functional groups. The diphenylmethylthio group can engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The propanoic acid moiety may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3-[(phenylmethyl)thio]-
  • Propanoic acid, 3-[(methylthio)-]
  • Propanoic acid, 3-[(ethylthio)-]

Uniqueness

Propanoic acid, 3-[(diphenylmethyl)thio]- is unique due to the presence of the diphenylmethylthio group, which imparts distinct chemical and biological properties compared to similar compounds. The diphenylmethyl group enhances the compound’s hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-benzhydrylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c17-15(18)11-12-19-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGWRBLQPLHELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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